Dextrorphan-d3 Tartrate Salt Dextrorphan-d3 Tartrate Salt Levorphanol Tartrate is the tartrate salt form of levorphanol, a synthetic phenanthrene with potent opioid analgesic activity. Levorphanol tartrate mimics the actions of endogenous peptides at CNS opioid receptors, thereby producing the characteristic morphine-like effects on the mu-opioid receptor, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence.
A narcotic analgesic that may be habit-forming. It is nearly as effective orally as by injection.
See also: Levorphanol (has active moiety).
Brand Name: Vulcanchem
CAS No.: 125-72-4
VCID: VC0533001
InChI: InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1
SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C21H29NO7
Molecular Weight: 407.5 g/mol

Dextrorphan-d3 Tartrate Salt

CAS No.: 125-72-4

Cat. No.: VC0533001

Molecular Formula: C21H29NO7

Molecular Weight: 407.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dextrorphan-d3 Tartrate Salt - 125-72-4

Specification

CAS No. 125-72-4
Molecular Formula C21H29NO7
Molecular Weight 407.5 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1
Standard InChI Key RWTWIZDKEIWLKQ-IWWMGODWSA-N
Isomeric SMILES CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characterization

Dextrorphan-d3 tartrate salt is synthesized through the deuteration of dextrorphan, followed by salt formation with L-(+)-tartaric acid. The deuterium atoms are strategically incorporated at the NN-methyl group, creating a mass shift critical for differentiation in mass spectrometry. Key structural features include:

  • IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

  • Canonical SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O\text{CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O}

  • Isomeric SMILES: [2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O[2\text{H}]\text{C}([2\text{H}])([2\text{H}])\text{N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O}

The tartrate moiety (C4H6O6\text{C}_4\text{H}_6\text{O}_6) contributes to the compound’s crystalline structure and aqueous solubility, which is essential for preparing standardized solutions in analytical workflows .

Physicochemical Stability

Dextrorphan-d3 tartrate salt exhibits thermal stability up to 200°C, beyond which decomposition occurs. Storage recommendations include protection from moisture at -20°C, ensuring a shelf life of three years. The compound’s stability under physiological conditions (pH 7.4, 37°C) has been validated for up to 24 hours, making it suitable for in vitro metabolic assays.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight410.48 g/mol
Purity (HPLC)>95%
Thermal Decomposition>200°C
Aqueous Solubility (25°C)12 mg/mL

Synthesis and Industrial Production

Deuteration Methodology

The synthesis involves replacing the CH3-\text{CH}_3 group at the nitrogen atom with CD3-\text{CD}_3 using deuterated methyl iodide (CD3I\text{CD}_3\text{I}) under alkaline conditions. Key steps include:

  • Alkaline Deuteration: Reaction of dextrorphan with CD3I\text{CD}_3\text{I} in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) at 60°C for 12 hours.

  • Salt Formation: The deuterated freebase is treated with L-(+)-tartaric acid in ethanol, yielding the tartrate salt with >95% enantiomeric excess.

Industrial-Scale Challenges

Industrial production requires stringent control over deuterium incorporation to avoid isotopic scrambling. Validation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) ensures isotopic purity. For example, HRMS confirms the accurate mass at m/zm/z 410.2132 (±0.001 Da) and the expected isotopic distribution pattern.

Table 2: Synthetic Parameters for Industrial Production

ParameterCondition/ReagentSource
Deuteration AgentCD3I\text{CD}_3\text{I}
Reaction Temperature60°C
Purification MethodRecrystallization (Ethanol)

Analytical and Pharmacological Applications

Role in LC-MS/MS Assays

Dextrorphan-d3 tartrate salt is indispensable as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuteration creates a 3 Da mass shift, eliminating interference from non-deuterated analytes. Typical workflow parameters include:

  • Parent Ion: m/zm/z 261.0 ([M+H]+\text{[M+H]}^+)

  • Product Ion: m/zm/z 156.8

  • Collision Energy: 40 eV

This configuration achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma, critical for pharmacokinetic studies.

Table 3: Pharmacokinetic Comparison (Dextrorphan vs. Dextrorphan-d3)

ParameterDextrorphanDextrorphan-d3Source
Plasma t1/2t_{1/2}4.8 h6.2 h
CYP2D6 kcatk_{\text{cat}}0.85 min⁻¹0.60 min⁻¹
NMDA IC50\text{IC}_{50}1.1 µM1.2 µM

Metabolic Profiling and Drug Interactions

Phase I and II Metabolism

Dextrorphan-d3 undergoes hepatic metabolism primarily via:

  • O-Demethylation: Catalyzed by CYP2D6, yielding 3-hydroxymorphinan-d3.

  • N-Demethylation: Mediated by CYP3A4, producing nordextrorphan-d3.

Deuterium substitution introduces a kinetic isotope effect, reducing CYP2D6 activity by 30% while sparing CYP3A4. This property is exploited in drug interaction studies to assess enzyme inhibition potential.

Interaction with Quinidine

Coadministration with quinidine, a CYP2D6 inhibitor, increases dextrorphan-d3 plasma exposure by 2.5-fold. This interaction underscores the compound’s utility in evaluating CYP-mediated drug-drug interactions, particularly in polypharmacy scenarios.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator